2-Phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one
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Overview
Description
NMT-IN-1 is a potent inhibitor of the enzyme N-myristoyltransferase. This enzyme is responsible for the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine of substrate proteins. This modification is crucial for the proper functioning of many proteins, including those involved in signal transduction, cellular localization, and oncogenesis. NMT-IN-1 has shown significant potential in the treatment of African trypanosomiasis, a parasitic disease caused by Trypanosoma brucei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMT-IN-1 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of NMT-IN-1 follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and minimize waste. The process may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
NMT-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
NMT-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of N-myristoylation in various biochemical pathways.
Biology: Helps in understanding the function of myristoylated proteins in cellular processes.
Medicine: Potential therapeutic agent for treating diseases like African trypanosomiasis and certain cancers.
Industry: Used in the development of new drugs and therapeutic strategies
Mechanism of Action
NMT-IN-1 exerts its effects by inhibiting the enzyme N-myristoyltransferase. This enzyme catalyzes the transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of substrate proteins. By inhibiting this enzyme, NMT-IN-1 prevents the myristoylation of proteins, thereby disrupting their function and localization. This inhibition can lead to the death of parasitic organisms like Trypanosoma brucei, making NMT-IN-1 a potential therapeutic agent for African trypanosomiasis .
Comparison with Similar Compounds
NMT-IN-1 is unique in its high potency and selectivity for N-myristoyltransferase. Similar compounds include:
DDD85646: Another potent inhibitor of N-myristoyltransferase with a different chemical structure.
IMP-1088: A dual inhibitor of N-myristoyltransferase and another enzyme, showing broader activity.
Thiosemicarbazones: A class of compounds with inhibitory activity against N-myristoyltransferase but with different mechanisms of action
NMT-IN-1 stands out due to its specific inhibition of N-myristoyltransferase and its potential therapeutic applications in treating parasitic diseases.
Properties
Molecular Formula |
C15H14N2OS |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2 |
InChI Key |
OUFWVMWVSGJVGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=N3 |
solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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